molecular formula C26H24N2O3S2 B2964770 (3-Amino-5-((3,5-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(p-tolyl)methanone CAS No. 890821-79-1

(3-Amino-5-((3,5-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(p-tolyl)methanone

Cat. No. B2964770
CAS RN: 890821-79-1
M. Wt: 476.61
InChI Key: UMXSSDNIOWUFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Amino-5-((3,5-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C26H24N2O3S2 and its molecular weight is 476.61. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A thiophene heterocyclic compound closely related to the specified chemical has been studied for its anticancer properties. Xiaolin Liao et al. (2017) explored its in vitro anticancer activity against human colon cancer HCT116 cells. The study found that this compound inhibits the growth of HCT116 cells dose and time dependently through a mechanism involving the p53-dependent induction of apoptosis. This suggests its potential as a promising lead compound for the treatment of human colon cancer (Liao et al., 2017).

Material Science Applications

The compound's structural motifs have been utilized in the synthesis of polymers with specific functionalities. Qian Shi et al. (2017) developed poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups for potential use in fuel cells. These membranes exhibit high alkaline stability and good hydroxide conductivity, attributed to the structure's ability to facilitate dense distribution and greater length of the pendant groups. The study showcases the compound's relevance in enhancing the performance of anion exchange membranes, crucial for energy conversion technologies (Shi et al., 2017).

Molecular Docking and Antibacterial Activity

Research by M. Shahana and A. Yardily (2020) involved synthesizing novel compounds with thiophene and thiazole rings, including structural analysis and molecular docking studies. These compounds have been evaluated for their antibacterial activity, demonstrating the compound's utility in developing new antimicrobial agents. The study's findings underscore the compound's potential in designing molecules with specific biological activities, contributing to the ongoing search for new antibacterial compounds (Shahana & Yardily, 2020).

properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(3,5-dimethylanilino)thiophen-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3S2/c1-16-9-11-19(12-10-16)23(29)24-22(27)25(33(30,31)21-7-5-4-6-8-21)26(32-24)28-20-14-17(2)13-18(3)15-20/h4-15,28H,27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXSSDNIOWUFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC(=CC(=C3)C)C)S(=O)(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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